1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride
Overview
Description
1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride is a versatile small molecule scaffold used in various scientific research fields. This compound is characterized by the presence of a bromobenzenesulfonyl group attached to a piperidin-3-amine moiety, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the piperidin-3-amine core: This can be achieved through the reduction of piperidin-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Introduction of the bromobenzenesulfonyl group: The piperidin-3-amine is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to form the desired sulfonamide.
Formation of the hydrochloride salt: The final step involves the treatment of the sulfonamide with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled addition of reagents and temperature regulation.
Continuous flow reactors: For large-scale production with consistent quality.
Purification methods: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The sulfonyl group can undergo oxidation or reduction depending on the reagents used.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents: Such as sodium borohydride for reduction.
Acids and bases: For hydrolysis reactions.
Major Products Formed
Substituted derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or reduced forms: Based on the specific oxidation or reduction conditions.
Hydrolyzed products: Resulting from the cleavage of the sulfonamide bond.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-ligand interactions: It can form stable complexes with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)piperidin-3-amine hydrochloride
- 1-(4-Methylbenzenesulfonyl)piperidin-3-amine hydrochloride
- 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine hydrochloride
Uniqueness
1-(4-Bromobenzenesulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-9-3-5-11(6-4-9)17(15,16)14-7-1-2-10(13)8-14;/h3-6,10H,1-2,7-8,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBANACNZTVSSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-16-6 | |
Record name | 3-Piperidinamine, 1-[(4-bromophenyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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